molecular formula C9H10BrNO B13038352 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B13038352
M. Wt: 228.09 g/mol
InChI Key: UVBYSNKLUFUAGR-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanone group. Bromopyridines are known for their significant applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one typically involves the bromination of pyridine derivatives followed by the introduction of the methylpropanone group. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine oxides.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is unique due to its specific bromination pattern and the presence of the methylpropanone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6(2)8(12)7-4-3-5-11-9(7)10/h3-6H,1-2H3

InChI Key

UVBYSNKLUFUAGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(N=CC=C1)Br

Origin of Product

United States

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